molecular formula C5H10 B568858 1-Pentene-4,4,5,5,5-D5 CAS No. 80820-43-5

1-Pentene-4,4,5,5,5-D5

Cat. No. B568858
CAS RN: 80820-43-5
M. Wt: 75.166
InChI Key: YWAKXRMUMFPDSH-PVGOWFQYSA-N
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Description

Synthesis Analysis

A study has been conducted on the hydrogenation of D5-1-Pentene (4,4,5,5,5) under realistic cobalt Fischer–Tropsch synthesis conditions . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .


Molecular Structure Analysis

The molecular structure of 1-Pentene-4,4,5,5,5-D5 consists of 5 carbon atoms and 10 hydrogen atoms . The InChI string for this compound is InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 . The Canonical SMILES representation is CCCC=C and the Isomeric SMILES representation is [2H]C([2H])([2H])C([2H])([2H])CC=C .


Chemical Reactions Analysis

The hydrogen–deuterium exchange reaction was performed for hydrogenation of D5-1-pentene (4,4,5,5,5) under realistic cobalt Fischer–Tropsch synthesis conditions . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .


Physical And Chemical Properties Analysis

1-Pentene-4,4,5,5,5-D5 has a molecular weight of 75.16 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of this compound are 75.109634049 g/mol . The topological polar surface area is 0 Ų . It has 5 heavy atoms and 5 isotope atoms .

Mechanism of Action

The mechanism of action of 1-Pentene-4,4,5,5,5-D5 involves the hydrogen–deuterium exchange reaction during the hydrogenation process . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .

Future Directions

The future directions for the study of 1-Pentene-4,4,5,5,5-D5 could involve further investigation into its synthesis, chemical reactions, and potential applications. The use of isotopic tracer techniques, such as those used in the study of the hydrogenation of D5-1-Pentene (4,4,5,5,5), could provide further insights into the reaction mechanisms and pathways .

properties

IUPAC Name

4,4,5,5,5-pentadeuteriopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKXRMUMFPDSH-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentene-4,4,5,5,5-D5

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